Tentoxin-d3

LC-MS/MS method validation stable isotope dilution assay Alternaria mycotoxin quantification

Tentoxin-d3 (CAS 1426437-58-2) is a deuterated SIL-IS for tentoxin LC-MS/MS quantification. Unlabeled tentoxin cannot correct matrix effects; structural analogs show differential recoveries. Tentoxin-d3 co-elutes with native analyte with a +3 Da mass shift. • EN 17521-compliant IS (5-500 μg/kg in wheat, tomato, sunflower seed). • Multi-matrix validated: LODs 0.10-0.99 μg/kg, recoveries 98-115%. • Used in ISO 17034-certified reference material production. • -20°C storage; ships blue ice.

Molecular Formula C₂₂H₂₇D₃N₄O₄
Molecular Weight 417.52
Cat. No. B1152884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTentoxin-d3
SynonymsCyclo(N-methyl-L-alanyl-L-leucyl-α,β-didehydro-N-methylphenylalanylglycyl)-d3;  1,4,7,10-Tetraazacyclododecane Cyclic Peptide Deriv.-d3;  (Z)-Cyclic(N-methyl-L-alanyl-L-leucyl-α,β-didehydro-N-methylphenylalanylglycyl)-d3; 
Molecular FormulaC₂₂H₂₇D₃N₄O₄
Molecular Weight417.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tentoxin-d3 for Sale: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification of Alternaria Mycotoxins


Tentoxin-d3 (CAS: 1426437-58-2) is a triply deuterated stable isotope-labeled analog of the cyclic tetrapeptide mycotoxin tentoxin [1]. The compound serves as an internal standard in stable isotope dilution LC-MS/MS methods for quantifying tentoxin in complex food and biological matrices . The deuterium substitution (three hydrogen atoms replaced with deuterium) results in a molecular weight of 417.52 g/mol (unlabeled tentoxin: 414.50 g/mol) and a molecular formula of C₂₂H₂₇D₃N₄O₄, enabling chromatographic co-elution with native tentoxin while providing a +3 Da mass shift for unambiguous MS/MS distinction [1].

Why Tentoxin-d3 Cannot Be Replaced by Unlabeled Tentoxin or Structural Analogs in Regulated LC-MS/MS Assays


Unlabeled tentoxin cannot compensate for matrix effects in LC-MS/MS quantification because it shares the same m/z as the native analyte, providing no MS differentiation for recovery correction [1]. Structural analogs (e.g., dihydrotentoxin or isotentoxin) exhibit different extraction recoveries and chromatographic retention times from tentoxin, resulting in variable ion suppression/enhancement profiles across different matrices [2][3]. Deuterated SIL-IS like tentoxin-d3 offers near-identical physicochemical properties to the native analyte, ensuring co-extraction and co-elution, but a +3 Da mass shift eliminates MS interference [1]. However, deuterated standards may still show minor retention time shifts (typically <0.1 min) relative to native analyte, requiring validation that this shift does not compromise matrix effect compensation in the specific assay system [2].

Tentoxin-d3 Comparative Performance Data: Quantifiable Differentiation for Analytical Method Selection


Tentoxin-d3 vs. Structural Analogs: Inter-Day Precision Comparison in Multi-Matrix SID-LC-MS/MS

The tentoxin-d3-based SID-LC-MS/MS method demonstrated inter-day precision (RSD) below 8.8% across three distinct matrices (potato starch, tomato puree, white pepper powder), whereas structural analog internal standard methods typically exhibit RSD variability exceeding 15% in complex food matrices [1][2].

LC-MS/MS method validation stable isotope dilution assay Alternaria mycotoxin quantification

Tentoxin-d3-Based Method Recovery vs. Non-Isotope Dilution LC-MS/MS in Food Matrices

The tentoxin-d3 SID-LC-MS/MS method achieved recoveries of 98–115% across potato starch, tomato puree, and white pepper powder matrices, compared to recoveries of 85–103% reported for non-isotope dilution LC-MS/MS methods analyzing tentoxin in tomato matrices [1][2].

Analytical recovery isotope dilution mycotoxin analysis

Tentoxin-d3-Based SID-LC-MS/MS Limit of Detection in Food Matrices

The tentoxin-d3 SID-LC-MS/MS method achieved limits of detection (LOD) ranging from 0.10 to 0.99 μg/kg across three food matrices, enabling quantification well below EU recommended guidance levels [1]. In comparison, a non-isotope dilution LC-MS/MS method reported LODs for alternariol-related toxins of 1.2–18.4 μg/kg in tomato matrices [2].

Limit of detection trace analysis food safety

Tentoxin-d3 Intralaboratory Precision: Intra-Day vs. Inter-Day RSD Across Multiple Food Matrices

In the tentoxin-d3-based SID-LC-MS/MS method, intra-day relative standard deviation (RSD) was below 8.8% and inter-day RSD was also below 8.8% across potato starch, tomato puree, and white pepper powder matrices [1]. A separate SID-LC-MS/MS study across 15 food commodities reported intra-precision of 0.7–11.1% and inter-precision of 1.1–13.1% for tentoxin quantification .

Method validation precision repeatability

Tentoxin-d3 vs. Unlabeled Tentoxin: MS/MS Interference Elimination in Complex Matrices

Tentoxin-d3 provides a +3 Da mass shift relative to native tentoxin (m/z 415.2 → 418.2 for [M+H]⁺), eliminating MS/MS channel cross-talk that occurs when using unlabeled tentoxin as an internal standard [1]. The triply deuterated labeling ensures baseline chromatographic co-elution with native tentoxin while maintaining distinct MS/MS transitions (tentoxin: m/z 415.2 → 312.1; tentoxin-d3: m/z 418.2 → 315.1) [1].

Isotope dilution mass spectrometry ion suppression

Tentoxin-d3 Isotopic Purity: Certificate of Analysis Specifications from Commercial Suppliers

Commercial tentoxin-d3 analytical standards specify isotopic purity >95% and chemical (HPLC) purity 99.8% at 285 nm . A separate supplier specifies purity ≥98% . These purity levels exceed the typical 90–95% purity of unlabeled tentoxin analytical standards derived from natural sources .

Isotopic purity analytical standard certificate of analysis

Tentoxin-d3 Applications: Procurement-Relevant Use Cases Based on Validated Performance Data


Multi-Commodity Food Surveillance: Quantifying Tentoxin in 15+ Food Matrices per EU/Codex Requirements

Tentoxin-d3 enables single-method quantification of tentoxin across diverse food matrices (cereals, spices, juices, oils, nuts, sauces, bread, chips, seeds) with validated LODs of 0.10–0.99 μg/kg and recoveries of 98–115% [1]. This multi-matrix capability reduces method development and validation burden for food testing laboratories compared to matrix-specific approaches required with non-isotope dilution methods. The method has been applied to 103 food samples, with tentoxin detected in 85% of samples at maximal concentrations of 52.4 μg/kg in paprika powder [1].

Regulatory Compliance Testing: EU Method EN 17521 and Food Safety Monitoring Programs

Tentoxin-d3 is the specified internal standard in SID-LC-MS/MS methods for Alternaria toxin quantification under European Standard EN 17521, which mandates analysis of tentoxin in wheat, tomato juice/puree, and sunflower seeds over a validated range of 5–500 μg/kg [1]. The method's inter-day precision below 8.8% RSD meets the ≤15% requirement specified in EU 2021/808 and FDA bioanalytical method validation guidance, making tentoxin-d3 a compliance-ready internal standard for regulated food testing laboratories [2].

Reference Material Certification: Wheat Flour RM Production via Isotope Dilution

Tentoxin-d3 is employed in the preparation and certification of wheat flour reference materials for tenuazonic acid and tentoxin using isotope dilution LC-MS/MS [1]. The deuterated internal standard provides traceable quantification with metrological rigor required for ISO 17034-certified reference material production. This application leverages the co-extraction and co-elution properties of tentoxin-d3 to eliminate matrix bias in certification measurements, a requirement that cannot be met with structural analog internal standards due to differential extraction behavior .

Pharmacokinetic and Metabolic Fate Studies of Cyclic Peptide Herbicides

Tentoxin-d3 serves as a stable isotope-labeled tracer for studying the absorption, distribution, metabolism, and excretion of tentoxin in plant and animal systems [1]. The deuterium labeling enables differentiation between administered tentoxin-d3 and endogenously produced tentoxin in systems co-exposed to Alternaria fungi, a capability not achievable with unlabeled tentoxin . The near-identical physicochemical properties ensure that metabolic fate studies accurately reflect native tentoxin behavior without introducing isotopic effects that alter biological activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tentoxin-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.